molecular formula C9H7NO6 B2517938 2-(Carboxymethyl)-5-nitrobenzoic acid CAS No. 3898-66-6

2-(Carboxymethyl)-5-nitrobenzoic acid

Cat. No.: B2517938
CAS No.: 3898-66-6
M. Wt: 225.156
InChI Key: QHIFWNXJOHQQTH-UHFFFAOYSA-N
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Description

Significance of the Benzoic Acid Framework in Advanced Chemical Research

The benzoic acid framework, a benzene (B151609) ring attached to a carboxyl group, is a cornerstone of organic chemistry. guidechem.comwikipedia.org This structure is not only the simplest aromatic carboxylic acid but also a crucial precursor for the industrial synthesis of a vast array of organic substances. wikipedia.orgacs.org Its versatility allows it to be a key intermediate in the production of phenols, plasticizers, and resins. wikipedia.organnexechem.com The presence of the carboxyl group imparts acidic properties and provides a reactive site for numerous chemical transformations. guidechem.comnoaa.gov In research, the benzoic acid scaffold is fundamental for developing new pharmaceuticals, agrochemicals, and functional materials, owing to its stable aromatic core and the versatile reactivity of its carboxylic acid function. annexechem.comresearchgate.net

Importance of Nitro and Carboxylic Acid Functionalities in Contemporary Organic Synthesis

The combination of nitro and carboxylic acid functionalities on a single molecule creates a powerful synthetic tool. The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring and adjacent C-H bonds. researchgate.netwikipedia.org This feature facilitates nucleophilic aromatic substitution and makes the nitro group a versatile precursor that can be reduced to form amines, a critical functional group in many biologically active compounds. researchgate.netwikipedia.org

The carboxylic acid group is prized for its ability to donate a proton and participate in reactions such as esterification, amidation, and conversion to acid chlorides. noaa.gov It is a foundational functional group for constructing larger, more complex molecules. researchgate.net The dual presence of a nitro group and two carboxylic acid moieties in 2-(Carboxymethyl)-5-nitrobenzoic acid offers multiple reactive sites. This allows for selective chemical modifications, making the compound an ideal intermediate for creating diverse molecular architectures, particularly in the synthesis of pharmaceuticals and other specialized chemicals. nih.govmdpi.com

Current Research Landscape and Emerging Areas for the Compound

Currently, this compound is primarily recognized as a building block for organic synthesis. doronscientific.com While extensive literature on its direct applications is limited, its structural features suggest significant potential in several research domains. The presence of multiple functional groups allows for its use in constructing complex heterocyclic systems or as a linker molecule in materials science.

Emerging research may focus on leveraging this compound as a key intermediate in the synthesis of novel pharmaceutical agents. For instance, related nitrobenzoic acid derivatives serve as precursors for anti-inflammatory drugs and other therapeutic compounds. nbinno.com The unique substitution pattern of this compound could be exploited to develop targeted inhibitors or probes for biochemical research. Further exploration into its coordination chemistry with metal ions could also open new avenues in catalysis and the development of functional materials. Its role as a versatile synthetic intermediate positions it as a compound of interest for future discoveries in medicinal and materials chemistry.

Properties

IUPAC Name

2-(carboxymethyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIFWNXJOHQQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Carboxymethyl 5 Nitrobenzoic Acid

Established Synthetic Routes and Precursors

The traditional synthesis of 2-(carboxymethyl)-5-nitrobenzoic acid relies on two main approaches: the nitration of a carboxymethyl-substituted benzoic acid or the carboxymethylation of a nitro-substituted benzoic acid.

Preparation from Related Benzoic Acid Derivatives

One of the most common methods for preparing this compound involves the direct nitration of 2-(carboxymethyl)benzoic acid. This electrophilic aromatic substitution reaction typically utilizes a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is highly regioselective due to the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid and carboxymethyl groups are both deactivating and meta-directing. Therefore, the incoming nitro group is directed to the position meta to both groups, which corresponds to the 5-position.

Another established route starts with 5-nitrobenzoic acid, which is then subjected to a carboxymethylation reaction to introduce the carboxymethyl group at the 2-position. This approach often involves the use of a haloacetic acid or its salt under basic conditions.

Multi-step Synthetic Strategies and Convergent Approaches

Multi-step syntheses of this compound often begin with more readily available starting materials. For instance, a synthesis could commence with the oxidation of a substituted toluene (B28343) derivative, followed by nitration and subsequent functional group manipulations to introduce the carboxymethyl group.

Convergent synthetic strategies, which involve the separate synthesis of key fragments of the molecule followed by their assembly, can also be employed. For example, a suitably substituted benzene ring could be synthesized and then coupled with a reagent that provides the carboxymethyl and nitro functionalities in a controlled manner. While potentially longer, these approaches can offer greater control over regioselectivity and yield.

Novel Synthetic Strategies and Process Optimization

In response to the growing demand for more sustainable and efficient chemical processes, research into novel synthetic strategies and the optimization of existing methods for producing this compound is ongoing.

Chemo- and Regioselective Nitration Approaches

Traditional nitration methods using mixed acids can be harsh and produce significant amounts of acidic waste. Modern approaches focus on chemo- and regioselective nitration using milder and more selective nitrating agents. These can include the use of solid acid catalysts, metal nitrates, or nitrogen oxides in conjunction with various activating agents. The goal is to improve the selectivity for the desired 5-nitro isomer while minimizing the formation of byproducts and reducing the environmental impact. For deactivated substrates like benzoic acid derivatives, achieving high conversion and selectivity under mild conditions remains a key challenge.

Carboxymethylation Methodologies

Innovations in carboxymethylation focus on improving the efficiency and selectivity of introducing the -CH₂COOH group. This includes the exploration of alternative carboxymethylating agents, such as glyoxylic acid, and the use of transition-metal catalysis to facilitate the reaction under milder conditions. Optimization of reaction parameters, including solvent, base, temperature, and reaction time, is crucial to maximize the yield of the desired product and minimize side reactions, such as O-alkylation when phenolic precursors are used. The use of response surface methodology can be a powerful tool for systematically optimizing these parameters. ijcea.org

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more sustainable and environmentally friendly processes. Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids.

Catalysis: Employing recyclable solid acid catalysts or biocatalysts to replace corrosive mineral acids. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption.

Waste Reduction: Developing processes that minimize the formation of byproducts and allow for the recycling of reagents and catalysts. researchgate.net

By integrating these principles, the chemical industry aims to produce this compound in a more cost-effective and environmentally responsible manner.

Purification and Isolation Techniques in Synthetic Procedures

The isolation and purification of this compound from crude reaction mixtures are critical steps to obtain a product with the high degree of purity required for subsequent applications. The choice of purification method depends on the nature of the impurities, the scale of the synthesis, and the desired final purity. The primary impurities often encountered are isomers produced during the nitration step, unreacted starting materials, and byproducts. The principal techniques employed for the purification of this compound are recrystallization, acid-base precipitation, and chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. This method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For this compound, which is a solid at room temperature, an ideal recrystallization solvent would dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

Commonly, a mixture of polar solvents, such as ethanol (B145695) and water, is effective. The crude solid is dissolved in a minimum amount of the hot solvent mixture to form a saturated solution. Upon slow cooling, the solubility of this compound decreases, leading to the formation of crystals, while the impurities remain in the solution (mother liquor). The purified crystals are then isolated by filtration. The efficiency of recrystallization is dependent on the choice of solvent and the cooling rate; slow cooling generally results in the formation of larger and purer crystals.

ParameterDetailsOutcome
Solvent System Ethanol/WaterGood solubility at high temperature, poor at low temperature
Procedure Dissolve in hot solvent, slow cooling to 4°CFormation of solid crystals
Typical Recovery 75-90%Varies with initial purity and solvent volume
Purity Achieved >98% (by HPLC)Effective at removing most common impurities

Acid-Base Precipitation

Leveraging the acidic nature of its two carboxylic acid groups, this compound can be effectively purified through acid-base precipitation. This technique is particularly useful for separating the acidic product from neutral or less acidic impurities. The process involves dissolving the crude product in an aqueous basic solution, such as sodium hydroxide (B78521) or sodium bicarbonate, to form the water-soluble disodium (B8443419) salt. libretexts.org

The basic solution is then filtered to remove any insoluble impurities. Subsequently, the filtrate is acidified, typically with a strong mineral acid like hydrochloric acid, to a specific pH. google.com This protonates the carboxylate groups, causing the neutral this compound to precipitate out of the aqueous solution, as it is sparingly soluble in water. The precipitated solid is then collected by filtration, washed with cold water to remove any remaining salts, and dried. This method is highly effective for achieving high purity, often exceeding 99%. google.com

StepReagentpH RangePurpose
1. Dissolution Aqueous NaOH or NaHCO₃> 8Formation of the soluble sodium salt, separating from neutral impurities.
2. Filtration -> 8Removal of insoluble impurities.
3. Precipitation Aqueous HCl or H₂SO₄2.5 - 3.0Protonation and precipitation of the purified product.
4. Isolation Filtration and washing-Collection of the pure solid.

Chromatographic Methods

Chromatography is a powerful technique for the separation and purification of compounds from complex mixtures, and it is particularly useful for separating isomers that may be difficult to remove by other methods.

Column Chromatography: Flash column chromatography using a stationary phase like silica (B1680970) gel can be employed for the purification of this compound. The separation is based on the differential adsorption of the compound and its impurities onto the stationary phase. A suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or ether, is used to elute the compounds from the column at different rates. The polarity of the solvent system is optimized to achieve the best separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for isolating small quantities of the compound, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC, with a C18 column, is a common choice for the separation of aromatic carboxylic acids. nih.govdoi.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often containing a small amount of an acid like acetic or phosphoric acid to suppress the ionization of the carboxylic acid groups and achieve sharper peaks. doi.orgsielc.com This method offers excellent resolution for separating closely related isomers. doi.orgnih.gov

MethodStationary PhaseTypical Mobile PhaseApplication
Column Chromatography Silica GelHexane/Ethyl Acetate or Hexane/Ether gradientsPurification from significant impurities and isomers on a laboratory scale.
Preparative HPLC C18 Reversed-PhaseAcetonitrile/Water with Acetic AcidHigh-purity isolation, separation of challenging isomers.

Chemical Reactivity and Mechanistic Transformations of 2 Carboxymethyl 5 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The presence of two carboxylic acid groups—one directly attached to the aromatic ring and the other as part of the carboxymethyl substituent—is a defining feature of the molecule. These groups are the primary centers for reactions such as esterification, amidation, and decarboxylation. Their respective positions and electronic environments lead to differences in reactivity, which can be exploited for selective transformations.

The conversion of carboxylic acids to esters and amides is fundamental in organic synthesis. For 2-(Carboxymethyl)-5-nitrobenzoic acid, these reactions can proceed at either one or both of the carboxyl sites, typically through nucleophilic acyl substitution.

Esterification: The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comlibretexts.org All steps in the Fischer esterification are reversible, and the reaction's equilibrium can be shifted toward the product by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com

Due to steric hindrance from the ortho-substituted aromatic ring, the benzoic acid moiety is generally less reactive than the carboxymethyl's acetic acid moiety. This difference in reactivity can potentially allow for selective mono-esterification at the more accessible carboxymethyl position under carefully controlled conditions. Vigorous conditions, such as higher temperatures and prolonged reaction times, would likely lead to the formation of the diester.

Amidation: Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to drive off the water formed, which can be detrimental to complex molecules. More commonly, the carboxylic acid is first "activated" to enhance its reactivity. However, catalytic methods are also employed. For instance, catalysts like Nb₂O₅ can facilitate the direct amidation of carboxylic acids with amines by activating the carbonyl group via Lewis acid sites. researchgate.net The reaction involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine to form a tetrahedral intermediate, which then collapses to form the amide and water.

Table 1: Conditions for Esterification and Amidation
TransformationTypical Reagents & ConditionsMechanistic PathwayNotes
Mono-esterification (Selective)Alcohol (e.g., ROH), cat. H₂SO₄, mild conditions (e.g., room temp.)Fischer Esterification masterorganicchemistry.comFavored at the less sterically hindered carboxymethyl group.
Di-esterificationExcess alcohol (ROH), cat. H₂SO₄, heat/reflux masterorganicchemistry.comFischer Esterification masterorganicchemistry.comRequires more forcing conditions to esterify the hindered benzoic acid group.
AmidationAmine (R-NH₂), heat, or with a catalyst (e.g., Nb₂O₅) researchgate.netNucleophilic Acyl SubstitutionDirect reaction requires high temperatures; catalytic methods offer milder conditions.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), typically requires high temperatures. Aromatic carboxylic acids are generally resistant to decarboxylation unless activated by specific functional groups. nih.gov The key to facilitating this reaction is often the presence of an electron-withdrawing group at the ortho or para position, which can stabilize the carbanion intermediate formed upon CO₂ loss.

In this compound, the nitro group is meta to the benzoic acid functionality, providing limited stabilization for a direct decarboxylation at that site. However, decarboxylation of aromatic acids can be promoted by catalysts, such as copper nanoparticles generated in situ, under amine-free conditions. researchgate.net The reaction of a β-keto acid is a classic example where decarboxylation occurs readily upon heating via a cyclic transition state. youtube.com While the subject molecule is not a β-keto acid, the general principle of requiring heat and sometimes specific catalytic systems applies. organic-chemistry.org For instance, photoredox-catalyzed decarboxylation of α-oxo carboxylic acids proceeds under mild conditions, but this is not directly applicable here. organic-chemistry.org Achieving decarboxylation of this compound would likely necessitate harsh thermal conditions or specialized catalytic systems designed for aryl carboxylic acids. nih.gov

Reactions of the Nitro Group

The nitro group is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity, both through its own transformations and its effect on the aromatic ring.

The reduction of an aromatic nitro group to a primary amine (an aniline (B41778) derivative) is one of its most significant transformations. This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com A variety of methods are available for this reduction. wikipedia.org

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas (H₂). masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds on the surface of the metal catalyst, where the nitro group is sequentially reduced to a nitroso, then a hydroxylamine (B1172632), and finally to the amine.

Metal-Acid Reductions: A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves a series of single-electron transfers from the metal to the nitro group. For example, using tin and HCl, the nitro group is reduced in steps, with intermediates like the nitroso and hydroxylamine species being formed before the final amino group is produced. Tin(II) chloride (SnCl₂) can also be used as a mild reducing agent. commonorganicchemistry.com

The choice of reducing agent is crucial as it can allow for chemoselectivity in molecules with multiple reducible functional groups. For instance, lithium aluminum hydride (LiAlH₄), a powerful reducing agent, is generally not used for reducing aromatic nitro groups to amines as it tends to produce azo compounds. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsProductReference
H₂, Pd/C or Raney NiPressurized H₂, solvent (e.g., Ethanol)Amine masterorganicchemistry.comcommonorganicchemistry.com
Fe, HCl or CH₃COOHRefluxing acidAmine wikipedia.orgcommonorganicchemistry.com
Sn, HClAcidic solutionAmine masterorganicchemistry.com
Zn, NH₄ClAqueous ammonium (B1175870) chlorideHydroxylamine wikipedia.org
SnCl₂Ethanol (B145695)Amine masterorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous solutionAmine wikipedia.org

The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. Conversely, it strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This reaction requires a leaving group (typically a halide) on the ring and proceeds via an addition-elimination mechanism. youtube.com

The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is key to the reaction, and it is greatly enhanced by the presence of strong electron-withdrawing groups, like the nitro group, at the ortho or para positions relative to the leaving group. youtube.comnih.gov These groups delocalize the negative charge of the intermediate through resonance. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

For this compound itself, there is no suitable leaving group for a standard SNAr reaction. However, if a halogen were present, for example at the C2 position (in place of the carboxymethyl group, as in 2-Chloro-5-nitrobenzoic acid), the ring would be highly activated for nucleophilic attack at that position. sigmaaldrich.com The nitro group at C5 is para to the C2 position, providing the necessary resonance stabilization for the Meisenheimer intermediate. youtube.com

Reactivity of the Carboxymethyl Moiety

The carboxymethyl group [-CH₂COOH] possesses its own distinct reactivity centered on the methylene (B1212753) (-CH₂-) bridge. This methylene group is doubly activated: it is in a benzylic position (adjacent to the aromatic ring) and is also alpha to the carbonyl group of the acetic acid moiety.

This dual activation makes the protons on the methylene carbon relatively acidic. In the presence of a strong base, one of these protons can be abstracted to form a resonance-stabilized carbanion (an enolate). This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as:

Alkylation: Reaction with alkyl halides.

Aldol-type condensations: Reaction with aldehydes or ketones.

The formation of derivatives such as 2-((Carboxymethyl)thio)-5-nitrobenzoic acid suggests that this methylene position is susceptible to substitution reactions, where the hydrogen atoms can be replaced by other functional groups. sielc.com The reactivity at this position provides a synthetic handle for further elaboration of the molecular structure, independent of the reactions at the carboxylic acid or nitro groups.

Intramolecular Cyclization Reactions and Heterocycle Formation (e.g., Isoquinolinediones)

This compound, being a derivative of homophthalic acid, is a precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The presence of two carboxylic acid groups, one directly attached to the aromatic ring and the other on the adjacent methyl group, allows for the formation of cyclic anhydrides and subsequently other fused ring systems.

One of the most significant applications of homophthalic acid and its derivatives is in the synthesis of isoquinolinediones and related nitrogen-containing heterocycles. While specific studies on the 5-nitro substituted derivative are not extensively documented, the general reaction mechanism can be inferred from the chemistry of homophthalic anhydride (B1165640). The process typically begins with the dehydration of the dicarboxylic acid to form the corresponding homophthalic anhydride. This anhydride can then react with ammonia (B1221849) or primary amines to yield isoquinolinediones. euroasiapub.org

The reaction of the anhydride intermediate with an amine proceeds via nucleophilic attack of the amine on one of the carbonyl groups, leading to the opening of the anhydride ring to form an amide-acid intermediate. Subsequent intramolecular condensation, involving the newly formed amide and the remaining carboxylic acid group, results in the formation of the six-membered heterocyclic ring of the isoquinolinedione. The nitro group at the 5-position is expected to influence the reactivity of the carbonyl groups in the anhydride intermediate, potentially facilitating the nucleophilic attack due to its electron-withdrawing nature.

The following table outlines the general steps involved in the formation of isoquinolinediones from homophthalic acid derivatives:

StepReactantsIntermediate/ProductConditions
1This compound5-Nitrohomophthalic anhydrideDehydrating agent (e.g., acetic anhydride)
25-Nitrohomophthalic anhydride, Amine (R-NH₂)N-substituted-2-carboxyphenylacetamide derivative-
3N-substituted-2-carboxyphenylacetamide derivativeN-substituted-6-nitroisoquinolinedioneHeat, acid or base catalyst

The versatility of this reaction allows for the synthesis of a variety of substituted isoquinolinediones by using different primary amines, which is a valuable strategy in medicinal chemistry for the generation of diverse compound libraries. euroasiapub.org

Role in Intermolecular Complexation and Chelation Mechanisms

The presence of two carboxylic acid groups in this compound imparts the ability to act as a chelating agent, forming stable complexes with metal ions. The two carboxyl groups can coordinate to a single metal center, forming a seven-membered chelate ring, which is a thermodynamically favorable arrangement. The stability of these metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of the electron-withdrawing nitro group.

Dicarboxylic acids are well-known for their ability to form complexes with a wide range of metal ions. bohrium.comrsc.org The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, plays a significant role in the stability of these complexes. wikipedia.org In the case of this compound, both carboxyl groups can deprotonate to form carboxylate anions, which then coordinate with a metal ion.

The coordination can be influenced by the steric and electronic properties of the ligand. The nitro group, being strongly electron-withdrawing, can affect the electron density on the carboxylate groups and, consequently, their coordination strength. While specific studies on the chelation behavior of this compound are limited, the principles of coordination chemistry of dicarboxylic acids and nitro-substituted ligands provide a basis for understanding its potential interactions with metal ions. researchgate.net

The table below summarizes the potential coordination modes of this compound with a generic divalent metal ion (M²⁺):

Coordination ModeDescriptionPotential Structure
Bidentate ChelationBoth carboxylate groups coordinate to the same metal ion.Formation of a seven-membered ring involving the metal ion.
BridgingEach carboxylate group coordinates to a different metal ion, leading to polymeric structures.Formation of one-dimensional chains or two/three-dimensional networks.
Monodentate CoordinationOnly one of the carboxylate groups coordinates to a metal ion.Less common, may occur if steric hindrance is significant.

Photochemical and Electrochemical Transformations

The presence of a nitroaromatic system in this compound suggests that it can undergo both photochemical and electrochemical transformations.

Photochemical Transformations: Nitroaromatic compounds are known to be photochemically active. Upon absorption of UV light, they can be excited to singlet and triplet states, which can then undergo various reactions. The photochemistry of nitroaromatic compounds in aqueous solutions can lead to the formation of nitrophenols and other degradation products through complex reaction pathways that may involve hydroxyl radicals. mdpi.comnih.gov The photolysis of nitrophenols, which could be potential intermediates in the degradation of nitrobenzoic acids, is known to contribute to the formation of secondary organic aerosols in the atmosphere. mdpi.com For this compound, photochemical reactions could involve transformations of the nitro group, decarboxylation, or reactions involving the aromatic ring.

Electrochemical Transformations: The electrochemical behavior of nitrobenzoic acids has been a subject of study, primarily focusing on the reduction of the nitro group. The electrochemical reduction of nitroaromatics is a well-established process that can lead to various products depending on the reaction conditions, such as the electrode material, pH, and solvent. pku.edu.cnresearchgate.netsoton.ac.uknih.gov

The general sequence for the electrochemical reduction of a nitroaromatic compound (Ar-NO₂) is as follows:

Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

Cyclic voltammetry studies of substituted benzoic acids have shown that the reduction potentials are influenced by the nature and position of the substituents on the aromatic ring. acs.orgresearchgate.net The presence of the two carboxylic acid groups in this compound would also be expected to influence its electrochemical behavior.

Synthesis and Exploration of 2 Carboxymethyl 5 Nitrobenzoic Acid Derivatives and Analogues

Structural Modification Strategies

The modification of 2-(carboxymethyl)-5-nitrobenzoic acid is primarily centered on two key areas: the carboxymethyl side chain and the aromatic ring. These modifications are instrumental in creating a diverse library of derivatives with potentially altered chemical and physical properties.

Derivatives with Modified Carboxymethyl Linkages (e.g., Thioethers, Amines)

One of the principal strategies for derivatization involves replacing the methylene (B1212753) bridge of the carboxymethyl group with heteroatoms, leading to the formation of thioethers and amines. These modifications introduce new functional groups that can significantly influence the molecule's electronic properties and potential for further reactions.

Commercially available derivatives such as 2-((Carboxymethyl)thio)-5-nitrobenzoic acid and 2-(carboxymethylamino)-5-nitrobenzoic acid exemplify this approach. In the former, a sulfur atom replaces the methylene group, creating a thioether linkage. The synthesis of similar thioether benzoic acid derivatives can be achieved through methods like the reaction of a corresponding aminobenzoic acid with thioglycolic acid. While specific synthesis details for the nitro-substituted title compound are not extensively published, general procedures for related compounds suggest pathways for its formation.

Similarly, the amine derivative, where a nitrogen atom is incorporated into the linkage, introduces a basic center and potential for different hydrogen bonding interactions. The synthesis of such amino acid derivatives often involves nucleophilic substitution reactions.

Table 1: Examples of this compound Derivatives with Modified Linkages

Derivative NameCAS NumberMolecular FormulaLinkage Type
2-((Carboxymethyl)thio)-5-nitrobenzoic acid26759-50-2C₉H₇NO₆SThioether
2-(carboxymethylamino)-5-nitrobenzoic acid26491-02-1C₉H₈N₂O₆Amine

Substitutions on the Aromatic Ring for Modulated Reactivity

Further diversification of the this compound scaffold can be achieved through substitutions on the aromatic ring. The existing substituents—a carboxymethyl group and a nitro group—profoundly influence the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution.

Both the carboxylic acid function (-COOH from the benzoic acid part and the carboxymethyl group) and the nitro group (-NO₂) are electron-withdrawing groups. numberanalytics.com In electrophilic aromatic substitution reactions, these groups deactivate the benzene (B151609) ring, making it less reactive than benzene itself. numberanalytics.comwalisongo.ac.id They direct incoming electrophiles primarily to the meta positions relative to their own positions. numberanalytics.com For this compound, the positions open for substitution are C3, C4, and C6. The directing effects of the existing groups would need to be carefully considered to predict the outcome of reactions like nitration or halogenation. For instance, nitration of phthalic acid, a related dicarboxylic acid, with concentrated nitric acid yields a mixture of 3- and 4-nitrophthalic acids. google.com Halogenation of aromatic compounds typically requires a Lewis acid catalyst to enhance the electrophilicity of the halogen. mt.com

Homophthalic Acid Analogues and Related Polycyclic Structures

Homophthalic acid , or 2-(carboxymethyl)benzoic acid, is the non-nitrated parent compound of this compound and serves as a crucial analogue for understanding its fundamental reactivity. orgsyn.org It is a dicarboxylic acid that can be prepared through various methods, including the oxidation of indene. orgsyn.org

The exploration of homophthalic acid analogues, such as those with alkoxy substituents, has been a subject of research. For example, 3,5-diloweralkoxy homophthalic acids have been synthesized from 5,7-diloweralkoxy-1-indanones. google.com These analogues serve as intermediates in the total synthesis of other complex molecules. google.com The presence of different substituents on the aromatic ring of homophthalic acid can lead to the development of a wide range of polycyclic compounds through various cyclization strategies.

Synthesis of Fused Heterocyclic Systems from the Compound as a Precursor

The bifunctional nature of this compound, possessing two carboxylic acid groups at positions that favor cyclization, makes it a valuable precursor for the synthesis of fused heterocyclic systems.

A notable example is the synthesis of 7-nitro-4H-isoquinoline-1,3-dione . This fused heterocyclic compound can be prepared by treating this compound with ammonia (B1221849) water. The reaction involves heating the mixture to facilitate dehydration and intramolecular cyclization, forming the isoquinoline-1,3-dione core. nih.gov

Furthermore, the analogue homophthalic acid is known to be a key reactant in the Castagnoli–Cushman reaction. In this reaction, homophthalic anhydride (B1165640) (formed by the dehydration of homophthalic acid) reacts with an imine in a [4+2] cyclocondensation to produce tetrahydroisoquinolones. google.comchemicalbook.com This reaction highlights the potential of this compound to be converted into its corresponding nitro-homophthalic anhydride, which could then be used to synthesize novel nitro-substituted tetrahydroisoquinolone derivatives. These derivatives are of interest due to the prevalence of the tetrahydroisoquinoline scaffold in medicinally relevant molecules. google.comchemicalbook.com

Table 2: Fused Heterocyclic System from this compound

PrecursorReagentProductHeterocyclic System
This compoundAmmonia water7-nitro-4H-isoquinoline-1,3-dioneIsoquinoline-1,3-dione

Structure-Reactivity Relationship Studies in Derivatized Compounds

The systematic modification of this compound allows for the investigation of structure-reactivity relationships (SRR) and quantitative structure-activity relationships (QSAR). These studies aim to correlate changes in molecular structure with changes in chemical reactivity or biological activity.

The Hammett equation is a fundamental tool in physical organic chemistry for studying the effects of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a quantitative measure of how electron-donating or electron-withdrawing substituents on the aromatic ring influence reaction rates and equilibrium constants. For a series of derivatives of this compound, one could, for example, measure the acid dissociation constants (pKa) or the rates of esterification. A Hammett plot of these values against the appropriate substituent constants (σ) would yield a reaction constant (ρ) that indicates the sensitivity of the reaction to electronic effects. wikipedia.orgviu.ca

While specific Hammett studies on this compound derivatives are not widely reported, the principles are directly applicable. For instance, the introduction of additional electron-withdrawing groups on the aromatic ring would be expected to increase the acidity of the carboxylic acid groups, while electron-donating groups would decrease their acidity. QSAR studies, which extend these principles, are used to build mathematical models that predict the biological activity of compounds based on their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. scienceforecastoa.comnih.gov Such studies would be invaluable in rationally designing novel derivatives of this compound with specific desired properties.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 2-(Carboxymethyl)-5-nitrobenzoic acid. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the connectivity of atoms and the compound's structural framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the acidic protons of the carboxyl groups are expected. docbrown.info The aromatic region would display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the carboxymethyl group and meta to the nitro group would appear as a doublet. The proton ortho to the nitro group and meta to the carboxymethyl group would likely be a doublet of doublets, and the proton ortho to both the nitro and carboxylic acid groups would appear as a doublet. The methylene protons of the carboxymethyl group would typically appear as a singlet, as they lack adjacent non-equivalent protons. The two acidic protons of the carboxylic acid groups are often broad and may exchange with deuterated solvents, sometimes not being observed or appearing as a broad singlet at a significantly downfield chemical shift. docbrown.info

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. This includes the two carbonyl carbons of the carboxylic acids, the carbons of the aromatic ring, and the methylene carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and carboxyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H (ortho to -COOH, meta to -NO₂) ~8.6 d
Aromatic H (ortho to -NO₂, meta to -COOH) ~8.4 dd
Aromatic H (ortho to -CH₂COOH, meta to -NO₂) ~7.8 d
Methylene (-CH₂-) ~4.0 s
Carboxylic Acid (-COOH) >10.0 br s

Predicted values are based on analogous structures like 2-chloro-5-nitrobenzoic acid and general principles of NMR spectroscopy. chemicalbook.comchemicalbook.com d=doublet, dd=doublet of doublets, s=singlet, br s=broad singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structural components of this compound by analyzing its fragmentation pattern upon ionization. Techniques like electrospray ionization (ESI) are suitable for this polar, non-volatile compound, typically detecting the deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.netsci-hub.se

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₉H₇NO₆), the expected exact mass is 225.0273 g/mol .

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the precursor ion ([M-H]⁻) to generate characteristic product ions. The fragmentation of deprotonated benzoic acids often involves the loss of carbon dioxide (CO₂, 44 Da). sci-hub.se For this specific molecule, characteristic fragmentation pathways would include:

Loss of a carboxyl group as CO₂ (44 Da).

Loss of the entire carboxylic acid group (-COOH, 45 Da).

Loss of the carboxymethyl group (-CH₂COOH, 59 Da).

Cleavage resulting in the loss of the nitro group (-NO₂, 46 Da).

These fragmentation patterns provide conclusive evidence for the presence and connectivity of the different functional groups within the molecule. libretexts.orgyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (Negative Ion Mode)

Precursor Ion (m/z) Fragment Ion Predicted Fragment m/z Neutral Loss
224.020 [M-H-CO₂]⁻ 180.029 CO₂ (44 Da)
224.020 [M-H-COOH]⁻ 179.022 COOH (45 Da)
224.020 [M-H-NO₂]⁻ 178.045 NO₂ (46 Da)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. ijtsrd.com

Key expected vibrational bands for this compound include:

O-H Stretching: A very broad band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band in the IR spectrum around 1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acids. The presence of two carboxyl groups might lead to a broadened or split peak. spectroscopyonline.com

N-O Stretching: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. scielo.br

C-O Stretching and O-H Bending: These vibrations associated with the carboxylic acid group appear in the fingerprint region between 1440 cm⁻¹ and 1210 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

Raman spectroscopy provides complementary information, with C=C and symmetric N-O stretches often showing strong signals. scielo.br

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
O-H Stretch Carboxylic Acid 3300 - 2500 (Broad)
C-H Stretch (Aromatic) Benzene Ring 3100 - 3000
C-H Stretch (Aliphatic) Methylene (-CH₂) 2960 - 2850
C=O Stretch Carboxylic Acid 1720 - 1680
C=C Stretch Aromatic Ring 1600 - 1450
N-O Asymmetric Stretch Nitro Group 1550 - 1500
N-O Symmetric Stretch Nitro Group 1350 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk The spectrum provides information about the electronic structure and extent of conjugation in this compound.

The molecule contains several chromophores: the benzene ring, the two carboxylic acid groups, and the nitro group. These groups contain π electrons and non-bonding (n) electrons that can undergo transitions, primarily π→π* and n→π* transitions. libretexts.orgyoutube.com The benzene ring itself has characteristic absorptions, which are modified by the attached substituents.

The electron-withdrawing nitro and carboxyl groups are known to cause a bathochromic shift (red shift, to longer wavelengths) of the primary benzene absorption bands. uobabylon.edu.iq The presence of the conjugated system allows for π→π* transitions, which are typically high in intensity. The nitro and carbonyl groups also have non-bonding electrons, allowing for lower-intensity n→π* transitions. libretexts.org The position and intensity of the absorption maxima (λ_max) can be influenced by solvent polarity. uobabylon.edu.iq For instance, n→π* transitions often exhibit a hypsochromic shift (blue shift) in polar solvents. libretexts.org

Advanced Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile, polar compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.

Method development involves optimizing several parameters:

Stationary Phase: A C18 (octadecylsilane) column is a common choice, providing good retention for aromatic acids. researchgate.net

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typical. sielc.comresearchgate.net The aqueous phase is usually acidified with formic acid, acetic acid, or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and retention. nih.gov

Detection: A UV detector is highly effective, as the aromatic ring and nitro group absorb strongly in the UV region (typically monitored around 254 nm).

Flow Rate and Temperature: These are adjusted to achieve optimal separation efficiency and analysis time. pensoft.net

A validated HPLC method can provide precise and accurate quantification of the compound and its impurities. researchgate.net

Table 4: Typical RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Elution Mode Gradient elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Due to its low volatility and high polarity, this compound is not directly amenable to analysis by Gas Chromatography (GC). However, GC-MS analysis can be performed after a chemical derivatization step to convert the non-volatile carboxylic acid groups into more volatile ester derivatives. researchgate.net

Common derivatization procedures include:

Esterification: Reacting the compound with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl esters.

Silylation: Reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) esters.

Once derivatized, the volatile analyte can be separated on a GC column (typically a non-polar or medium-polarity capillary column) and detected by a mass spectrometer. researchgate.net GC-MS provides excellent separation efficiency and definitive identification based on both the retention time and the mass spectrum of the derivative. nih.gov The fragmentation pattern of the derivatized molecule in the mass spectrometer will differ from the underivatized compound, showing characteristic losses related to the ester group.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful analytical technique for the separation, identification, and quantification of this compound. This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including enhanced resolution, shorter run times, and improved sensitivity, which are attributable to the use of columns packed with sub-2 µm particles.

For the analysis of nitrobenzoic acid derivatives, a reverse-phase UPLC method is typically employed. sielc.comsielc.com The separation is generally achieved on a C18 column, which provides excellent retention and separation for moderately polar compounds like this compound. chromforum.orgnih.govnih.gov The mobile phase commonly consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an acid modifier like formic acid or phosphoric acid. sielc.comsielc.commdpi.com The acidic modifier is crucial for suppressing the ionization of the carboxylic acid groups, leading to better peak shape and retention on the nonpolar stationary phase. chromforum.org

A typical UPLC method for analyzing this compound would involve a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration. This ensures the efficient separation of the target compound from potential impurities or related substances. Detection is commonly performed using a UV detector, as the aromatic ring and nitro group in the molecule provide strong chromophores. nih.govresearchgate.net

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

ParameterCondition
Column Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) mdpi.com
Mobile Phase A Water with 0.1% Formic Acid mdpi.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid mdpi.com
Flow Rate 0.3 - 0.5 mL/min
Gradient 5-95% B over a short time frame (e.g., 5 minutes)
Column Temperature 30 - 45 °C mdpi.com
Injection Volume 1 - 5 µL
Detection UV at a wavelength such as 254 nm nih.gov

This high-resolution technique is invaluable for purity assessment, stability studies, and quantitative analysis of this compound in various research contexts.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound.

One of the most prominent features in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.net This robust O—H⋯O hydrogen bonding interaction is a dominant feature that dictates the packing of the molecules in the crystal lattice. nih.govresearchgate.net

Table 2: Expected Crystallographic Data and Structural Features for this compound

ParameterExpected Value/FeatureSignificance
Crystal System Likely Monoclinic or TriclinicCommon for organic molecules of this type. researchgate.netresearchgate.net
Space Group Centrosymmetric (e.g., P2₁/c or P-1)Consistent with the formation of hydrogen-bonded dimers. researchgate.net
Hydrogen Bonding Strong O—H⋯O interactions forming dimers. nih.govresearchgate.netPrimary driving force for the crystal packing.
Molecular Conformation Planar benzene ring with substituents likely twisted.Reveals steric and electronic effects within the molecule.
Intermolecular Interactions C—H⋯O and potential π-π stacking.Contribute to the stability of the crystal lattice.

The detailed structural data obtained from X-ray crystallography is crucial for understanding the solid-state properties of this compound and for rationalizing its behavior in various applications.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Carboxymethyl)-5-nitrobenzoic acid. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density distribution, offering a detailed picture of chemical bonding and non-covalent interactions. For analogous compounds like 2-nitrobenzoic acid, QTAIM analysis has been used to characterize covalent bonds and various non-covalent interactions, including hydrogen bonds and O···H, C···C, O···O, and O···C contacts. nih.gov This type of analysis reveals the nature of intramolecular and intermolecular forces that dictate the molecule's stability and crystal packing. nih.gov

The electronic structure of this compound is significantly influenced by its substituents. The nitro group (NO₂) acts as a strong electron-withdrawing group, while the carboxylic acid (-COOH) and carboxymethyl (-CH₂COOH) groups also modulate the electron density across the aromatic ring. These electronic effects are crucial in determining the molecule's reactivity. For instance, quantum-chemical studies on related aromatic acids have shown that the electron density distribution directly impacts the selectivity of electrophilic substitution reactions. researchgate.net

The stability of the molecule can be assessed by calculating its total energy and comparing the energies of different possible conformations. Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), such as chemical potential, hardness, and the Fukui function, can be computed to predict the most likely sites for nucleophilic and electrophilic attack.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a versatile and widely used computational method for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify stable intermediates and locate the transition state structures that connect reactants, intermediates, and products. This allows for the determination of activation energies, which are critical for understanding reaction kinetics.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the methodology is well-established for similar molecules. For example, DFT has been applied to understand condensation reactions and cycloaddition reactions involving complex organic molecules, successfully elucidating the energetics of different reaction pathways and the structures of transition states. researchgate.net Such studies often find that the calculated atomic charges can predict the most electrophilic centers, and the computed barrier heights for transition states can explain the observed product distribution. researchgate.net For this compound, DFT could be used to model reactions such as esterification, amidation, or decarboxylation, providing detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The flexibility of the carboxymethyl group and the potential for rotation around the C-C single bonds in this compound give rise to multiple possible conformations. Molecular modeling techniques, particularly ab initio molecular dynamics (AIMD) and direct energy minimization with DFT, are essential for exploring the conformational landscape of such molecules. nih.gov These methods can identify the most stable conformers in both the gas phase and in solution, revealing how intermolecular interactions with solvent molecules can stabilize conformations that might not be favored in isolation. nih.govmdpi.com

Intermolecular interactions play a defining role in the solid-state structure and properties of carboxylic acids. For this compound, strong intermolecular hydrogen bonds are expected, particularly involving the two carboxylic acid groups. These can lead to the formation of dimers or extended polymeric chains, a common feature in the crystal structures of dicarboxylic acids. nih.gov Computational studies on substituted nitrobenzoic acids have demonstrated that the nature and location of substituents significantly affect the intermolecular interactions present in the crystal structure. researchgate.net By calculating the interaction energies between molecular pairs, it is possible to understand and predict the packing arrangements in the solid state.

Table 1: Key Intermolecular Interactions in Aromatic Carboxylic Acids

Interaction Type Description Typical Energy (kcal/mol)
O-H···O Hydrogen Bond Forms between the hydroxyl hydrogen of one carboxylic acid and the carbonyl oxygen of another. 5 - 10
C-H···O Hydrogen Bond Weaker hydrogen bond involving an aromatic or aliphatic C-H and a carbonyl or nitro oxygen. 1 - 4
π-π Stacking Occurs between the aromatic rings of adjacent molecules. 1 - 3

| Dipole-Dipole Interactions | Arise from the interaction of polar groups like -NO₂ and -COOH. | 1 - 5 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are highly effective for predicting a range of spectroscopic parameters. researchgate.net These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. mdpi.comresearchgate.net

For this compound, these methods can be used to calculate:

Vibrational Frequencies: Calculations of infrared (IR) and Raman spectra can help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of C=O, O-H, N-O, and C-H bonds. mdpi.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure. mdpi.com

Electronic Transitions: TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net This provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions. researchgate.net

The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. Often, a scaling factor is applied to calculated vibrational frequencies to improve agreement with experimental values. mdpi.com

Theoretical Analysis of Acid Dissociation Constants and Electron-Withdrawing Effects

The acidity of this compound is a key chemical property, defined by the acid dissociation constants (pKa) of its two carboxylic acid groups. Theoretical methods provide a framework for calculating pKa values from first principles. researchgate.net The most common approach involves using a thermodynamic cycle that relates the free energy of deprotonation in solution to the gas-phase acidity and the solvation energies of the acidic and basic forms of the molecule. researchgate.net Achieving high accuracy in pKa calculations is challenging, as an error of just 1.36 kcal/mol in the calculated free energy change corresponds to an error of one pKa unit. researchgate.net

The presence of a strong electron-withdrawing nitro group on the benzene (B151609) ring is expected to have a significant impact on the acidity of the benzoic acid moiety. The nitro group stabilizes the conjugate base (carboxylate anion) through resonance and inductive effects, thereby increasing the acidity (lowering the pKa value) compared to unsubstituted benzoic acid. This effect is well-documented in substituted benzoic acids. researchgate.net The acidity of the carboxymethyl group will be influenced by the electronic environment of the entire molecule, though it is generally less acidic than the benzoic acid group. Theoretical calculations can precisely quantify these electronic effects and predict the individual pKa values for both acidic protons, providing a detailed understanding of the molecule's acid-base chemistry. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
2-nitrobenzoic acid

Advanced Applications of 2 Carboxymethyl 5 Nitrobenzoic Acid in Chemical Synthesis and Reagent Development

Role as a Versatile Building Block in the Synthesis of Complex Molecules

2-(Carboxymethyl)-5-nitrobenzoic acid, also known as 4-nitrohomophthalic acid, is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its structure is characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 2 (one via a methylene (B1212753) bridge) and a nitro group at position 5. This arrangement of functional groups offers multiple reaction sites, allowing for the construction of diverse and complex molecular architectures.

The presence of two carboxylic acid moieties allows for selective reactions, such as mono- or di-esterification, amidation, or conversion to acid chlorides. These transformations are fundamental steps in the synthesis of more elaborate structures. The activated methylene group adjacent to one of the carboxyl groups provides a site for various carbon-carbon bond-forming reactions.

Furthermore, the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group, which opens up a vast array of synthetic possibilities, including diazotization reactions and the formation of heterocyclic systems like quinolines and indoles. This transformation from a nitro- to an amino-substituted compound dramatically alters the electronic properties of the molecule, providing a strategic tool for chemists to modulate reactivity and properties during a synthetic sequence.

The strategic positioning of these functional groups makes this compound a precursor for polycyclic and heterocyclic compounds. For example, intramolecular cyclization reactions can be designed to form fused ring systems, which are common motifs in natural products and pharmaceutical agents. A patent for HIV replication inhibitors lists this compound as a related compound in the synthesis of complex isoquinoline-diones, highlighting its utility in constructing intricate molecular frameworks. google.com

Use in Multicomponent Reactions and Cascade Processes for Library Generation

While specific examples detailing the use of this compound in multicomponent reactions (MCRs) and cascade processes are not extensively documented in readily available literature, its structural features make it a highly suitable candidate for such applications. MCRs, where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, are powerful tools for generating chemical libraries with high molecular diversity and complexity.

The dual carboxylic acid functionalities and the reactive nitro group of this compound provide the necessary handles for its incorporation into MCRs. For instance, diacids are known participants in Ugi and Passerini reactions, which are classic examples of MCRs used to build peptide-like scaffolds. The nitro group, either in its original form or after reduction to an amine, can also participate in various MCRs to generate heterocyclic libraries.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. The multifunctionality of this compound is ideal for designing such processes. A hypothetical cascade sequence could involve an initial intermolecular reaction at one of the carboxyl groups, followed by a cyclization step involving the second carboxyl group and another part of the molecule, potentially triggered by the reduction of the nitro group. This approach allows for the rapid construction of complex polycyclic systems from a relatively simple starting material, which is a key strategy in modern drug discovery and materials science for generating libraries of novel compounds for screening.

Precursor for Pharmacologically Relevant Scaffolds and Advanced Intermediates

The utility of this compound as a precursor for pharmacologically active molecules is significant. cymitquimica.com Its structure is embedded within more complex molecules designed for therapeutic applications. The synthesis of novel inhibitors of HIV replication, for instance, involves intermediates and scaffolds that can be derived from this compound. google.com The ability to construct isoquinoline-based ring systems is particularly relevant, as the isoquinoline (B145761) scaffold is a well-known "privileged structure" found in numerous biologically active compounds and natural products.

The transformation of the nitro group into an amine is a critical step in synthesizing many pharmaceutical intermediates. The resulting amino-dicarboxylic acid can be a precursor for a wide range of heterocyclic compounds, including but not limited to:

Benzodiazepines: These are a class of psychoactive drugs, and their synthesis often involves ortho-amino benzoic acid derivatives.

Quinolones: A class of broad-spectrum antibiotics.

Polycyclic Aromatic Alkaloids: Many of which exhibit potent biological activities.

The following table illustrates potential pharmacologically relevant scaffolds that can be accessed from this compound.

Original Functional GroupTransformationResulting Intermediate/ScaffoldPotential Pharmacological Class
Nitro GroupReduction to Amine2-(Carboxymethyl)-5-aminobenzoic acidPrecursor for heterocycles
Carboxylic AcidsCyclization/CondensationIsoquinoline derivativesHIV replication inhibitors, etc. google.com
Carboxylic Acids & AmineCondensationBenzodiazepine-like systemsAnxiolytics, anticonvulsants
Aromatic RingFurther FunctionalizationSubstituted Anthranilic AcidsAnti-inflammatory agents

Application in Agrochemical Synthesis and Related Fine Chemical Production

In the realm of agrochemicals, nitroaromatic compounds are common intermediates for the synthesis of pesticides, herbicides, and fungicides. The functional groups on this compound make it a plausible starting material for creating new agrochemical candidates. The general strategy involves using the carboxylic acid handles to introduce ester or amide functionalities, which are common in active agrochemical ingredients, while the nitro group can be either retained for its electron-withdrawing properties or converted to other functional groups to fine-tune the biological activity.

The production of fine chemicals—complex, pure chemical substances produced in limited quantities—also benefits from versatile building blocks like this compound. Its derivatives can be used in the synthesis of specialty polymers, dyes, and pigments. The presence of the chromophoric nitro group, combined with the reactive carboxyl groups, allows for its incorporation into larger polymeric structures or for modification to create unique colorants.

Development of Novel Reagents and Analytical Probes (e.g., Colorimetric Reagents from Derivatives)

The electronic properties of this compound and its derivatives make them promising candidates for the development of novel analytical reagents and probes. The strong electron-withdrawing nature of the nitro group can be harnessed to create sensors for various analytes.

Derivatives of nitrobenzoic acid are being explored for their use in colorimetric and fluorimetric sensors. For instance, a sensor for copper ions (Cu²⁺) was developed using a polypyrrole material doped with a related compound, 4-(methylsulfonyl)-2-nitrobenzoic acid. researchgate.net This suggests that derivatives of this compound could be similarly employed in creating polymers or nanoparticles for the sensitive detection of heavy metal ions. researchgate.net

Furthermore, the reduction of the nitro group to an amine yields a fluorescent anthranilic acid derivative. The fluorescence of such compounds is often sensitive to the local environment, making them suitable for use as probes to study biological systems or as chemosensors that signal the presence of a target analyte through a change in their fluorescence intensity. The development of biosensors for benzoic acid derivatives in yeast and other microorganisms also points to the broader interest in detecting and quantifying such molecules in biological and industrial processes. frontiersin.org

A colorimetric detection method has been developed to evaluate the activity of nitroaromatic dioxygenases, enzymes involved in the biodegradation of nitroaromatic compounds. nih.gov This method relies on detecting the nitrous acid released from the aromatic ring, which can be quantified using a colorimetric reagent. nih.gov This highlights the role of nitrobenzoic acid derivatives as substrates in important biological and environmental studies.

Biological Activity Research: Mechanistic Insights and Molecular Interactions

Mechanisms of Interaction with Biomolecules and Enzyme Inhibition

The unique structural features of 2-(carboxymethyl)-5-nitrobenzoic acid, namely its carboxylic acid and nitro groups, confer upon it the ability to interact with a variety of biological molecules. These interactions can lead to the modulation of enzymatic activity and other biological pathways, often through mechanisms such as metal chelation and direct binding to proteins and nucleic acids.

Chelation, the process of forming a ring-like complex by the attachment of a ligand to a metal ion, is a key mechanism through which many therapeutic agents exert their effects. nih.gov The formation of a metal-chelate can have biological consequences that extend beyond simple metal elimination, including the alteration of metal concentration, distribution, and reactivity for therapeutic benefit. nih.gov These strategies can involve altering the biodistribution of metals, inhibiting specific metalloenzymes, enhancing the reactivity of a metal complex to promote cytotoxicity, or passivating metal reactivity to prevent cytotoxicity. nih.gov

The carboxylic acid groups present in this compound and its derivatives can act as ligands, binding to essential metal ions such as copper, nickel, cobalt, and zinc. This chelation can, in turn, influence various biological pathways. For instance, the antimicrobial activity of certain transition metal chelates of a 5-(2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-2-hydroxy benzoic acid has been observed to be greater than that of the ligand alone. researchgate.net This suggests that metal chelation can be a critical factor in the biological activity of such compounds. researchgate.net The resulting metal complexes may exhibit altered lipophilicity, allowing for better penetration of cell membranes and subsequent interaction with intracellular targets. mdpi.com

Compound/Derivative ClassMetal Ion(s)Observed Biological EffectPotential Mechanism
5-(2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-2-hydroxy benzoic acidCu2+, Ni2+, Co2+, Mn2+, Zn2+Enhanced antimicrobial activity compared to the ligand alone. researchgate.netAltered lipophilicity of the metal complex, facilitating cellular uptake and interaction with intracellular targets. mdpi.com
General β-diketo acidsMg2+Inhibition of HIV-1 integrase. nih.govChelation of essential magnesium ions in the enzyme's active site, disrupting its catalytic function. nih.gov

This table provides an overview of the role of metal chelation in the biological activity of compounds related to this compound.

The nitroaromatic structure of this compound suggests potential interactions with nucleic acids and proteins, which are fundamental to its biological effects. The interaction between phenolic acids and proteins can lead to changes in protein structure and function through both covalent and non-covalent interactions. nih.gov

Studies on related nitroaromatic compounds have provided insights into possible mechanisms of action. For instance, certain nitrophenyl derivatives of 5-nitrobenzimidazole (B188599) have been shown to intercalate with DNA. nih.gov This mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cytotoxic effects. nih.gov The specific orientation and stacking of the nitroaromatic rings within the DNA base pairs are influenced by the substitution pattern on the phenyl ring. nih.gov

Furthermore, the reductive activation of the nitro group is another potential mechanism for interaction with biomolecules. In a process known as an ECE (electron transfer-coupled chemical reaction-coupled electron transfer) mechanism, the nitro group can be electrochemically reduced. nih.gov This reduction can lead to the formation of reactive intermediates, such as hydroxylamines, which can then covalently bind to macromolecules like DNA and proteins. nih.gov This covalent modification can irreversibly alter the function of these biomolecules. Studies with 5-nitroimidazoles have demonstrated that their reductive activation leads to covalent binding to both DNA and proteins, implicating the hydroxylamine (B1172632) intermediate in a nucleophilic attack. nih.gov

Antimicrobial Mechanisms of Action (for relevant derivatives and conjugates)

Derivatives and conjugates of this compound have demonstrated promising antimicrobial properties. The mechanisms underlying this activity are multifaceted and often involve the disruption of microbial cellular integrity and function.

Recent research has focused on the development of ligand-stabilized nanoclusters as a novel approach to combat microbial infections. While not directly involving this compound, the principles can be applied to its derivatives. For example, lysozyme-chitosan oligosaccharide conjugates (LYZOX) have been shown to possess bactericidal activity against a range of pathogenic bacteria. plos.org The mechanism of action involves the disruption of the bacterial cell wall and an increase in the permeability of both the outer and plasma membranes. plos.org This leads to the leakage of intracellular contents and ultimately, cell death. plos.org Assays using N-phenyl-1-naphthylamine (NPN) have confirmed that these conjugates increase the permeability of the outer membrane in Gram-negative bacteria and the plasma membrane in Gram-positive bacteria. plos.org

The identification of specific cellular and molecular targets is crucial for understanding the antimicrobial mechanisms of this compound derivatives. The cell wall and its biosynthetic pathways, fatty acid biosynthesis, and protein synthesis are among the potential targets for antimicrobial agents. nih.gov

In the case of metal complexes of benzimidazole (B57391) derivatives, their enhanced antimicrobial activity suggests that the chelated metal ions may play a role in targeting essential microbial enzymes or disrupting cellular processes. nih.gov The increased lipophilicity of the metal complexes could facilitate their transport across the microbial cell membrane, allowing them to reach and interact with intracellular targets more effectively than the ligand alone. nih.gov The specific molecular targets within the microbial cell, however, require further investigation.

Anti-HIV Activity Mechanisms (for relevant derivatives)

Derivatives of this compound have emerged as a class of compounds with potential anti-HIV activity. The primary mechanism of action for many of these derivatives involves the inhibition of key viral enzymes, particularly HIV integrase.

HIV integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. mdpi.com This process involves two key steps: 3'-processing and strand transfer. nih.gov Many potent anti-HIV agents, known as integrase strand transfer inhibitors (INSTIs), function by targeting the strand transfer step. nih.gov

A key mechanistic feature of many INSTIs is their ability to chelate the two magnesium ions (Mg2+) present in the active site of the integrase enzyme. nih.gov The chelation of these essential metal cofactors disrupts the catalytic activity of the enzyme, thereby blocking the integration of viral DNA and halting the viral replication cycle. nih.gov Indole-2-carboxylic acid derivatives, for example, have been identified as potent INSTIs, with the indole (B1671886) core and the C2 carboxyl group directly participating in the chelation of the Mg2+ ions. nih.gov

Another potential target for anti-HIV therapy is the viral entry process, which is mediated by the gp41 protein. nih.gov Although initial studies on 2-alkylthio-1-benzylimidazole-5-carboxylic acid derivatives targeting gp41 did not yield active compounds, the approach highlights the potential for designing derivatives of this compound that can inhibit different stages of the HIV life cycle. nih.govyoutube.com

Derivative ClassHIV TargetMechanism of Action
Indole-2-carboxylic acid derivativesHIV-1 IntegraseInhibition of the strand transfer step by chelating Mg2+ ions in the enzyme's active site. nih.gov
β-diketo acidsHIV-1 IntegraseInhibition of the strand transfer step, and in some cases, the 3'-processing step, through interaction with the DDE motif and chelation of metal cofactors. nih.govresearchgate.net
2-Alkylthio-1-benzylimidazole-5-carboxylic acid derivativesgp41Designed to inhibit viral fusion, but tested compounds were inactive or cytotoxic. nih.gov

This table summarizes the anti-HIV mechanisms of action for various derivatives related to this compound.

Anti-Obesity Activity Mechanisms (for relevant derivatives)

No derivatives of this compound have been identified in the scientific literature as having been investigated for anti-obesity activity. Therefore, there are no established mechanistic insights to report.

In the broader field of anti-obesity research, derivatives of other benzoic acids have been explored for their potential to influence metabolic processes. For instance, some studies have focused on the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. By inhibiting these enzymes, compounds can reduce post-prandial glucose spikes, a mechanism that can be relevant in the management of both diabetes and obesity. However, no studies have specifically tested derivatives of this compound for such activities.

Other potential anti-obesity mechanisms that have been investigated for various chemical compounds, but not for derivatives of the subject compound, include:

Modulation of lipid metabolism, including the inhibition of pancreatic lipase.

Stimulation of thermogenesis.

Regulation of appetite through central nervous system pathways.

Influence on adipocyte differentiation and function.

Without experimental data, any discussion of the anti-obesity mechanisms of this compound derivatives remains purely speculative.

Comprehensive Structure-Activity Relationship Studies in Defined Biological Systems

A structure-activity relationship (SAR) study systematically investigates how the chemical structure of a compound influences its biological activity. For a comprehensive SAR study, a series of derivatives is typically synthesized and tested in a relevant biological assay.

There are no published SAR studies for this compound derivatives in the context of anti-obesity or any other metabolic disorder. The foundational data required to establish such relationships, namely the synthesis and biological evaluation of a library of analogs, is not available in the current body of scientific literature.

For other classes of benzoic acid derivatives, SAR studies have been conducted for various therapeutic targets. These studies have often highlighted the importance of the substitution pattern on the benzene (B151609) ring, as well as the nature of the acidic functional group, in determining potency and selectivity. For example, research on other nitrobenzoic acid derivatives has explored their potential as antidiabetic agents, with specific substitutions influencing their inhibitory activity against enzymes like α-glucosidase.

A hypothetical SAR study for this compound derivatives, were it to be conducted for anti-obesity activity, might involve modifications at several positions:

The Carboxymethyl Group: Altering the length of the alkyl chain, or replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole), could impact target binding and pharmacokinetic properties.

The Nitro Group: The position and electronic nature of the substituent at the 5-position would be a key area for modification. Replacing the nitro group with other electron-withdrawing or electron-donating groups could significantly alter the compound's biological activity.

The Benzoic Acid Core: Modifications to the core aromatic scaffold could be explored, although this would lead to more distant analogs.

The following table illustrates a hypothetical series of derivatives that could be synthesized for an SAR study, though it must be emphasized that the biological data is not available.

Compound IDR1 (Position 2)R2 (Position 5)Hypothetical Activity
Parent -CH₂COOH-NO₂Data Not Available
Analog 1 -COOH-NO₂Data Not Available
Analog 2 -CH₂COOH-NH₂Data Not Available
Analog 3 -CH₂COOH-ClData Not Available
Analog 4 -CH₂CH₂COOH-NO₂Data Not Available

This table is for illustrative purposes only and does not represent actual experimental data.

Applications in Materials Science and Nanotechnology

Ligand for Metal Nanoparticles and Nanocluster Stabilization.nih.govqub.ac.ukbenchchem.com

The stability and functionality of metal nanoparticles are critically dependent on the nature of the ligands bound to their surface. nih.gov 2-(Carboxymethyl)-5-nitrobenzoic acid offers a robust platform for the stabilization of a variety of metal nanoparticles and nanoclusters. The two carboxylic acid groups can act as strong anchoring points to the metal surface, providing a stable capping layer that prevents aggregation and controls particle growth during synthesis. nih.govqub.ac.uknih.gov

The functionalization of nanomaterials with organic ligands is a key strategy to impart desired properties and facilitate their application in various biomedical and technological fields. nih.gov In the synthesis of nanomaterials like gold nanoparticles, ligands play a crucial role in both the reduction of the metal salt and the subsequent stabilization of the resulting particles. nih.gov The carboxylic acid moieties of this compound can chelate metal ions, influencing the nucleation and growth kinetics of the nanoparticles. nih.gov

The presence of the nitro group on the benzene (B151609) ring can further enhance the properties of the functionalized nanomaterials. ontosight.ai This electron-withdrawing group can modify the electronic environment of the nanoparticle surface, which may be advantageous for applications in catalysis or sensing. Furthermore, the functional groups of this compound allow for secondary modifications, enabling the attachment of other molecules, such as fluorescent dyes or targeting agents, for advanced biomedical applications. nih.govresearchgate.net

Nanoparticle TypeStabilizing Ligand MoietyPotential Enhanced Property
Gold (Au)CarboxylateControlled size and stability
Silver (Ag)CarboxylateAntimicrobial activity
Iron Oxide (Fe₃O₄)CarboxylateBiocompatibility for MRI

The colloidal stability and dispersibility of nanoparticles in various media are paramount for their practical use. The structure of the capping ligand is a determining factor in this regard. The two carboxylate groups of this compound can provide strong, multidentate binding to the nanoparticle surface, creating a robust protective layer. nih.gov This steric hindrance prevents the nanoparticles from coming into close contact and aggregating. researchgate.net

Component in Polymeric Systems and Bioconjugates (e.g., Carboxymethyl Chitosan (B1678972) Derivatives).nih.govnih.gov

The incorporation of functional molecules into polymeric systems is a widely used strategy to develop new materials with tailored properties for biomedical and other applications. This compound can be covalently linked to polymers, particularly those with reactive functional groups such as amines or hydroxyls.

A prime example of a suitable polymer is carboxymethyl chitosan (CMC), a water-soluble derivative of chitosan. nih.govmdpi.com CMC possesses free amino and hydroxyl groups that can be readily conjugated with the carboxylic acid groups of this compound through amide or ester linkages. japsonline.combohrium.com Such conjugation would result in a biopolymer functionalized with nitroaromatic moieties.

The resulting carboxymethyl chitosan-2-(carboxymethyl)-5-nitrobenzoic acid conjugate could exhibit a range of interesting properties. The inherent biocompatibility and biodegradability of chitosan and its derivatives would be retained, making the material suitable for biomedical applications such as drug delivery or tissue engineering. mdpi.com The nitro groups introduced onto the polymer backbone could serve as sites for further chemical modification or could impart specific electronic or responsive properties to the material. For instance, the nitro group can be reduced to an amine, providing a new site for conjugation.

Polymer BackboneReactive Group for ConjugationPotential Application of Conjugate
Carboxymethyl ChitosanAmine, HydroxylDrug delivery, tissue engineering
Poly(vinyl alcohol)HydroxylHydrogel formation
Polyethylene glycol (PEG)Amine, HydroxylEnhanced biocompatibility

Fabrication of Functional Materials with Tunable Optical and Electronic Properties.researchgate.net

The design and fabrication of materials with tunable optical and electronic properties are at the forefront of materials science research. This compound, with its combination of coordinating carboxylic acid groups and an electron-withdrawing nitro group, is a promising building block for such materials, particularly in the realm of metal-organic frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The properties of MOFs are highly dependent on the nature of both the metal center and the organic linker. The dicarboxylic acid structure of this compound makes it an excellent candidate for a linker in MOF synthesis. The geometry of the ligand and the coordination preferences of the metal ion would dictate the resulting topology of the framework.

The nitro group on the organic linker can significantly influence the electronic properties of the MOF. researchgate.net It can act as an electron acceptor, potentially leading to interesting charge-transfer phenomena within the framework. This could result in materials with tunable photoluminescence, nonlinear optical properties, or semiconducting behavior. By selecting different metal ions, it is possible to further tune the electronic and optical properties of the resulting MOFs, opening up possibilities for applications in sensing, catalysis, and optoelectronics. researchgate.netresearchgate.net

Exploration of Derived Materials for Advanced Optoelectronic and Biomedical Applications.nih.govresearchgate.net

The materials derived from this compound, including functionalized nanoparticles and MOFs, hold significant promise for a range of advanced applications.

In optoelectronics, MOFs constructed with this ligand could be explored for use in light-emitting diodes (LEDs), solar cells, and photodetectors. researchgate.net The ability to tune the bandgap and luminescence properties by modifying the metal center or through post-synthetic modification of the nitro group could lead to the development of highly efficient optoelectronic devices.

In the biomedical arena, nanoparticles functionalized with this compound could be utilized for targeted drug delivery and bioimaging. nih.govnih.gov The functional groups on the ligand's surface allow for the attachment of targeting moieties that can direct the nanoparticles to specific cells or tissues. nih.gov The inherent properties of the nanoparticle core (e.g., plasmon resonance of gold nanoparticles or magnetic properties of iron oxide nanoparticles) can be harnessed for imaging or therapeutic purposes. nih.govresearchgate.net

Furthermore, MOFs derived from this ligand could be designed as nanocarriers for drug delivery. researchgate.net The porous structure of MOFs can be loaded with therapeutic agents, and the release can be triggered by external stimuli. The biocompatibility of such MOF-based systems would be a critical aspect to investigate for their successful translation into clinical applications.

Derived MaterialPotential Application AreaKey Feature
Functionalized Gold NanoparticlesBioimaging, Drug DeliverySurface plasmon resonance, biocompatibility
Metal-Organic Frameworks (MOFs)Optoelectronics, SensingTunable electronic properties, porosity
Polymer BioconjugatesTissue EngineeringBiocompatibility, tailored mechanical properties

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Carboxymethyl)-5-nitrobenzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves coupling a carboxymethyl group to 5-nitrobenzoic acid derivatives. For example, analogous compounds like 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid are synthesized via nitration of benzoic acid followed by coupling under acidic conditions . Optimization may include varying temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants. Monitoring via HPLC (≥98% purity standards, as in ) ensures reproducibility.

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : Use a combination of:

  • FT-IR Spectroscopy : To identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
  • NMR : 1^1H NMR for carboxymethyl proton environments (δ 2.5–3.5 ppm for CH2_2, δ 10–12 ppm for COOH) and 13^{13}C NMR for carbonyl carbons (~170 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, as demonstrated for structurally similar sulfanyl-nitrobenzoic acids .

Q. What solubility characteristics should be considered for this compound in biological assays?

  • Methodological Answer : The compound is likely sparingly soluble in water (similar to 2-Chloro-5-nitrobenzoic acid, which is soluble in organic solvents like DMSO or ethanol ). Pre-solubilize in DMSO (≤1% v/v) for in vitro studies. For in vivo applications, consider pro-drug formulations or salt formation (e.g., sodium salts, as in ).

Advanced Research Questions

Q. How do electronic effects of the nitro and carboxymethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring and directs electrophilic substitution to specific positions. Computational modeling (e.g., DFT calculations) can predict regioselectivity, as seen in AI-powered synthesis planning tools for related nitrobenzoic acids . Experimental validation via substituent-directed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids can confirm predicted reactivity .

Q. What strategies resolve contradictions in reported spectroscopic data for nitrobenzoic acid derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Standardize protocols:

  • Use deuterated solvents (e.g., DMSO-d6_6) and controlled pH for NMR .
  • Compare with high-purity reference compounds (e.g., NIST-certified standards in ).
  • Employ hyphenated techniques like LC-MS to correlate retention time with mass signatures .

Q. How can computational tools predict the biological activity of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2), given structural similarities to anti-inflammatory nitrobenzoic acid derivatives . Validate predictions with in vitro assays (e.g., COX-2 inhibition ELISA). QSAR models trained on nitroaromatic compounds can further refine activity predictions .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Carboxylic acid groups often form strong hydrogen bonds, leading to polymorphic crystals. Techniques include:

  • Slow evaporation from ethanol/water mixtures at 4°C.
  • Co-crystallization with amines to stabilize the carboxylate form .
  • Single-crystal X-ray diffraction with synchrotron radiation for high-resolution data, as applied to sulfanyl-nitrobenzoic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.